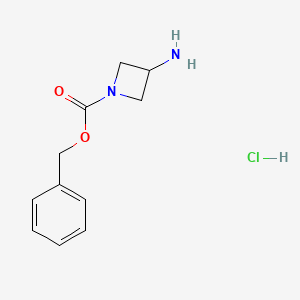

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride

Übersicht

Beschreibung

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14N2O2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminoazetidine in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure allows it to serve as a precursor or building block in the synthesis of various bioactive compounds.

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of pyridazine and pyridine derivatives, which are known to exhibit significant biological activity, including as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. NAMPT inhibitors have been studied for their potential in cancer therapy, making this compound valuable in anticancer drug development .

Peptidomimetics and Ligands

The azetidine ring structure contributes to the development of peptidomimetics, which mimic the structure and function of peptides but offer enhanced stability and bioavailability. This compound can act as a ligand in various catalytic processes, including reductions and cycloadditions, showcasing its versatility in synthetic applications .

Synthetic Methodologies

The compound serves as a key intermediate in several synthetic pathways. Its reactivity allows for diverse transformations that can lead to the formation of complex molecules.

Reaction Mechanisms

Recent studies have demonstrated that this compound can undergo nucleophilic ring-opening reactions, yielding highly substituted acyclic amines. This property is particularly useful for creating libraries of compounds for biological screening .

Case Studies

- Case Study 1 : In one study, researchers synthesized various azetidine derivatives using this compound as a starting material. The resulting compounds exhibited promising antibacterial activity, indicating the potential for developing new antibiotics .

- Case Study 2 : Another investigation focused on the synthesis of azetidine-based NAMPT inhibitors, where the compound was employed to create derivatives that showed enhanced potency against cancer cell lines .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biological processes by binding to active sites or altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.

3-Aminoazetidine: The parent compound of Benzyl 3-aminoazetidine-1-carboxylate hydrochloride.

Benzyl azetidine-1-carboxylate: A related compound with a benzyl group attached to the azetidine ring.

Uniqueness

This compound is unique due to the presence of both an amino group and a benzyl ester group on the azetidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biologische Aktivität

Benzyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with azetidine derivatives under controlled conditions. A common method includes the use of nucleophilic substitution reactions, yielding the desired compound with moderate to high yields depending on the reaction conditions employed .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as an inhibitor or modulator of specific enzymes or receptors, which can influence several biochemical pathways involved in disease processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated cell lines .

- Neuroprotective Effects : There is emerging evidence that compounds containing azetidine rings can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 cells | |

| Neuroprotection | Potential protective effects in neuronal cells | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study: Anticancer Activity

In a notable study, this compound was tested on various breast cancer cell lines (MDA-MB-231, Hs 578T). The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound over a 72-hour period. The concentration required for a five-fold increase in apoptosis was determined to be notably low, suggesting high potency .

Eigenschaften

IUPAC Name |

benzyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMHHJPWIBFPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662455 | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203295-44-6 | |

| Record name | Benzyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.